Nodaga-LM3 tfa

Nuclear Medicine Neuroendocrine Tumors SSTR2 Antagonist Imaging

NODAGA‑LM3 TFA is the benchmark SSTR2 antagonist for PET tracer development. Unlike DOTA‑chelated variants, its NODAGA chelator preserves high receptor affinity (up to 10‑fold better) and, when labeled with ⁶⁸Ga, delivers double the tumour‑to‑liver ratio of ⁶⁸Ga‑DOTATATE. With ⁶¹Cu, liver background drops by 52% vs. ⁶⁸Ga‑DOTA‑TOC, enabling detection of small liver metastases. Superior tumour retention (SUVmax increases 138% from 5 min to 2 h) and the ability to image beyond 3 h make it the optimal reference antagonist for clinical trials requiring maximum tumour uptake. Choose NODAGA‑LM3 TFA when diagnostic performance cannot be compromised.

Molecular Formula C70H91ClF3N15O21S2
Molecular Weight 1635.1 g/mol
Cat. No. B15606537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodaga-LM3 tfa
Molecular FormulaC70H91ClF3N15O21S2
Molecular Weight1635.1 g/mol
Structural Identifiers
InChIInChI=1S/C68H90ClN15O19S2.C2HF3O2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70;3-2(4,5)1(6)7/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103);(H,6,7)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+;/m1./s1
InChIKeyQIQVDUHRNKAHTL-ACRRDPAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NODAGA-LM3 TFA: An SSTR2 Antagonist for High-Contrast PET Imaging of Neuroendocrine Tumors – Procurement & Selection Guide


NODAGA‑LM3 TFA is a somatostatin receptor subtype 2 (SSTR2) antagonist designed for radiolabelling with gallium‑68 (⁶⁸Ga) or copper‑61 (⁶¹Cu) to produce positron emission tomography (PET) tracers. [1] Unlike the clinically dominant SSTR agonists (e.g., ⁶⁸Ga‑DOTATATE, ⁶⁸Ga‑DOTATOC), SSTR2 antagonists bind to a larger number of receptor sites and are not internalised, which can translate into higher tumour uptake and superior image contrast. [2] The compound incorporates the macrocyclic chelator NODAGA (1,4,7‑triazacyclononane,1‑glutaric acid‑4,7‑acetic acid) conjugated to the LM3 octapeptide backbone, yielding a tracer with a distinct pharmacological profile that is not interchangeable with DOTA‑chelated or JR11‑based antagonists.

Why NODAGA‑LM3 TFA Cannot Be Replaced by a Generic SSTR2 Antagonist or Agonist – Evidence for Chelator‑ and Backbone‑Driven Differentiation


SSTR2‑targeted PET tracers are not a uniform commodity. The choice of chelator (NODAGA vs. DOTA vs. CB‑TE2A) alters the binding affinity of the LM3 antagonist by up to 10‑fold. [1] Switching from an agonist (e.g., ⁶⁸Ga‑DOTATATE) to an antagonist fundamentally changes the receptor‑ligand interaction: antagonists label a larger receptor pool and resist internalisation, yielding higher tumour uptake and retention. [2] Clinical head‑to‑head data show that ⁶⁸Ga‑NODAGA‑LM3 delivers significantly higher tumour‑to‑liver ratios than ⁶⁸Ga‑DOTATATE, while ⁶⁸Ga‑DOTA‑LM3 produces markedly lower normal‑organ background but also lower tumour retention. [3] The quantitative evidence below demonstrates that interchanging NODAGA‑LM3 TFA with any DOTA‑chelated variant or agonist counterpart would alter the diagnostic performance in a measurable, potentially outcome‑changing manner.

Quantitative Differentiation Evidence for NODAGA‑LM3 TFA: Head‑to‑Head Data vs. SSTR Agonists and Chelator Variants


Head‑to‑Head First‑in‑Human Comparison: ⁶¹Cu‑NODAGA‑LM3 vs. ⁶⁸Ga‑DOTA‑TOC PET/CT

In a prospective, randomised, cross‑over phase I/II trial (COPPER PET in NET, NCT06455358), the same patient underwent ⁶¹Cu‑NODAGA‑LM3 and ⁶⁸Ga‑DOTA‑TOC PET/CT seven days apart on the same scanner. ⁶¹Cu‑NODAGA‑LM3 demonstrated higher tumour uptake (SUVmax 25.4 vs. 23.2), lower liver background (SUVmax 3.6 vs. 6.5), lower spleen uptake (9.3 vs. 22.3), and improved tumour‑to‑background contrast (7.1 vs. 4.2). [1] An independent cohort reported median tumour SUVmax for the three hottest matched lesions was 12% higher (19.6 vs. 16.9), with significantly lower liver (3.1 vs. 6.4; P<0.001) and spleen (9.0 vs. 24.0; P=0.002) uptake. [2]

Nuclear Medicine Neuroendocrine Tumors SSTR2 Antagonist Imaging

Superior Tumour Uptake and Tumour‑to‑Liver Ratio of ⁶⁸Ga‑NODAGA‑LM3 vs. ⁶⁸Ga‑DOTATATE

In a prospective randomised double‑blind study (NCT04318561), 20 patients received ⁶⁸Ga‑NODAGA‑LM3 and ⁶⁸Ga‑DOTATATE on consecutive days. ⁶⁸Ga‑NODAGA‑LM3 showed significantly higher tumour uptake (median SUVmax 29.1 vs. 21.6; P<0.05) and a higher tumour‑to‑liver ratio (median 5.0 vs. 2.9; P<0.05). [1] A separate retrospective analysis of 181 patients confirmed higher SUVmax for ⁶⁸Ga‑NODAGA‑LM3 vs. ⁶⁸Ga‑DOTATATE (57.4±38.5 vs. 40.0±22.8; P<0.001), with all antagonists exhibiting significantly higher tumour‑to‑liver ratios (12.1±10.8 vs. 5.2±4.5; P<0.001). [2]

Nuclear Medicine Neuroendocrine Tumors SSTR2 Antagonist vs Agonist

Chelator‑Dependent Biodistribution: ⁶⁸Ga‑NODAGA‑LM3 vs. ⁶⁸Ga‑DOTA‑LM3

A prospective, randomised, double‑blind trial (N=16) directly compared ⁶⁸Ga‑NODAGA‑LM3 and ⁶⁸Ga‑DOTA‑LM3 in neuroendocrine tumour patients. At 1 h post‑injection, ⁶⁸Ga‑DOTA‑LM3 showed significantly lower uptake in all normal organs: pituitary (1.5±1.0 vs. 9.6±3.5; P<0.001), liver (2.5±0.7 vs. 6.4±1.8; P<0.001), spleen (2.6±0.8 vs. 17.5±7.7; P=0.012), and kidneys (5.1±1.9 vs. 17.9±2.7; P<0.001). However, ⁶⁸Ga‑NODAGA‑LM3 achieved markedly higher tumour retention: average SUVmax increased 138% from 5 min to 2 h (31.3±19.7 to 74.6±56.3), whereas ⁶⁸Ga‑DOTA‑LM3 peaked at 30 min and plateaued (36.6±23.6 to 45.3±29.3). [1]

Radiopharmacy Biodistribution Chelator Comparison

Chelator‑Dependent Affinity and In‑Vivo Tumour‑to‑Normal‑Tissue Ratios: NODAGA‑LM3 vs. CB‑TE2A‑LM3

In a preclinical study using HEK‑sst2 xenografts, LM3 was conjugated to three chelators (NODAGA, DOTA, CB‑TE2A). ⁶⁸/natGa‑NODAGA‑LM3 displayed the lowest IC₅₀ (1.3±0.3 nmol/L), with affinities varying approximately 10‑fold depending on chelator and radiometal. [1] At 24 h post‑injection, ⁶⁴Cu‑NODAGA‑LM3 exhibited dramatically higher tumour‑to‑kidney (12.8±3.6 vs. 1.7±0.3) and tumour‑to‑muscle ratios (1342±115 vs. 75.2±8.5) compared to ⁶⁴Cu‑CB‑TE2A‑LM3 (P<0.001). [1]

Radiochemistry Receptor Affinity Preclinical Biodistribution

Highest Tumour Uptake Among SSTR2 Antagonists: ⁶⁸Ga‑NODAGA‑LM3 vs. ⁶⁸Ga‑NODAGA‑JR11, ⁶⁸Ga‑DOTA‑LM3, and ⁶⁸Ga‑DOTA‑JR11

A single‑centre retrospective analysis of 622 antagonist PET/CT scans from 549 neuroendocrine neoplasm patients compared four antagonist tracers against ⁶⁸Ga‑DOTATATE. Among the antagonists, ⁶⁸Ga‑NODAGA‑LM3 was the only tracer to show significantly higher SUVmax than ⁶⁸Ga‑DOTATATE (57.4±38.5 vs. 40.0±22.8; P<0.001). In contrast, ⁶⁸Ga‑NODAGA‑JR11 (39.7±26.5; P=0.108) and ⁶⁸Ga‑DOTA‑LM3 (38.9±32.1; P=0.858) were comparable, while ⁶⁸Ga‑DOTA‑JR11 was lower (28.9±26.1; P=0.001). The authors concluded that ⁶⁸Ga‑NODAGA‑LM3 appears to have the best imaging profile among tested antagonists. [1]

Comparative Effectiveness SSTR2 Antagonist Ranking Neuroendocrine Imaging

Optimal Application Scenarios for NODAGA‑LM3 TFA Based on Quantitative Differentiation Evidence


Liver‑Metastasis‑Dominant Neuroendocrine Tumour Imaging

Because ⁶¹Cu‑NODAGA‑LM3 reduces liver background by up to 52% compared to ⁶⁸Ga‑DOTA‑TOC [1] and ⁶⁸Ga‑NODAGA‑LM3 doubles the tumour‑to‑liver ratio vs. ⁶⁸Ga‑DOTATATE [2], this tracer is particularly suited for detecting and delineating small liver metastases, where physiological hepatic uptake of agonist tracers can obscure lesions.

Delayed or Late‑Time‑Point PET Imaging Protocols

The sustained tumour retention of ⁶⁸Ga‑NODAGA‑LM3 (SUVmax increasing 138% from 5 min to 2 h) [3] and the longer physical half‑life of ⁶¹Cu (3.34 h) enable delayed imaging at 3 h or beyond, improving lesion‑to‑background contrast and facilitating logistics when same‑day scanning is not feasible.

Preclinical Radiopharmaceutical Development and Chelator‑Optimisation Studies

The 10‑fold affinity variation and the 17‑fold difference in tumour‑to‑muscle ratio between NODAGA‑LM3 and CB‑TE2A‑LM3 [4] establish NODAGA‑LM3 as the benchmark chelator‑LM3 conjugate for head‑to‑head preclinical comparison when developing next‑generation SSTR2 antagonists or evaluating novel radiometals.

Comparative Effectiveness Research Requiring the Highest Antagonist Tumour Signal

Among the four clinically studied SSTR2 antagonists, only ⁶⁸Ga‑NODAGA‑LM3 demonstrated a statistically significant increase in SUVmax over ⁶⁸Ga‑DOTATATE (P<0.001), while NODAGA‑JR11, DOTA‑LM3, and DOTA‑JR11 did not [5], making it the optimal reference antagonist for trials that require maximum tumour uptake as an imaging endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodaga-LM3 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.